An In-depth Guide to the Mechanism of Action of Gadovist® (Gadobutrol) in Molecular Imaging
An In-depth Guide to the Mechanism of Action of Gadovist® (Gadobutrol) in Molecular Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gadovist® (gadobutrol) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI). Its primary mechanism of action revolves around the paramagnetic properties of the gadolinium ion (Gd³⁺), which dramatically shortens the T1 relaxation time of adjacent water protons. This effect generates significant signal enhancement in T1-weighted images, improving the visualization of anatomical structures and pathological processes. In the context of molecular imaging, Gadovist serves as a powerful tool for assessing physiological and pathophysiological parameters such as tissue perfusion, microvascular permeability, and extracellular space volume. Although it is a non-targeted extracellular agent, its pharmacokinetic behavior provides deep insights into the molecular-level changes characteristic of diseases like cancer and inflammation. This guide details the physicochemical properties, core mechanism, quantitative parameters, and experimental applications of Gadovist in a molecular imaging framework.
Core Mechanism of Action
The contrast-enhancing effect of Gadovist is mediated by its active component, gadobutrol (B1674391). Gadobutrol is a neutral, stable complex formed between the paramagnetic gadolinium ion (Gd³⁺) and the macrocyclic ligand butrol (B126436) (10-(2,3-dihydroxy-1-hydroxymethylpropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).[1][2]
Key Principles:
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Paramagnetism of Gd³⁺: The gadolinium ion possesses seven unpaired electrons, creating a large magnetic moment. When placed in the strong external magnetic field of an MRI scanner, this moment induces local magnetic field fluctuations.[3]
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T1 and T2 Relaxation: These fluctuations create an efficient pathway for energy exchange with surrounding water protons. This interaction significantly accelerates the rate at which protons return to their equilibrium state after radiofrequency excitation, a process known as relaxation. Specifically, Gadovist shortens both the longitudinal (T1) and transverse (T2) relaxation times.[1][2][4]
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Dominant T1 Effect: At the standard clinical doses (typically 0.1 mmol/kg), the T1-shortening effect is dominant.[4][5] Tissues where Gadovist accumulates will have a shorter T1, leading to a much brighter signal (hyperintensity) on T1-weighted imaging sequences. This positive contrast is crucial for differentiating pathological tissue from healthy tissue.[3]
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Role of the Macrocyclic Chelate: The butrol ligand encases the Gd³⁺ ion in a stable, cage-like structure.[6] This macrocyclic design provides high thermodynamic and kinetic stability, minimizing the release of toxic, free Gd³⁺ ions into the body.[6][7][8] Gadovist is classified among the GBCAs with the lowest risk for nephrogenic systemic fibrosis (NSF).[7]
Caption: Gadovist's paramagnetic Gd³⁺ ion interacts with water protons, shortening T1 relaxation and enhancing MRI signal.
Physicochemical and Pharmacokinetic Properties
Gadovist's unique physicochemical profile dictates its behavior in vivo and its efficacy as a contrast agent. A key feature is its formulation at a 1.0 mol/L concentration, twice that of many other GBCAs.[9] This allows for a more compact bolus injection, reducing the injection volume by half, which can improve dynamic imaging studies.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for Gadovist.
Table 1: Physicochemical Properties of Gadovist (1.0 M Solution)
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 604.72 g/mol | [4][10] |
| Concentration | 1.0 mmol/mL | [9][11] |
| Osmolality (37°C) | 1603 mOsm/kg H₂O | [10] |
| Viscosity (37°C) | 4.96 mPa·s | [10] |
| Thermodynamic Stability (log Ktherm) | 21.8 |[10] |
Table 2: T1 Relaxivity (r1) of Gadobutrol Relaxivity (r1) is the measure of a contrast agent's efficiency in shortening T1 relaxation, measured in L·mmol⁻¹·s⁻¹.
| Medium | Magnetic Field | r1 Value (L·mmol⁻¹·s⁻¹) | Reference |
|---|---|---|---|
| Human Plasma | 1.5 T | 4.78 ± 0.12 | [12] |
| Human Plasma | 3.0 T | 4.97 ± 0.59 | [12] |
| Human Plasma | 7.0 T | 3.83 ± 0.24 | [12] |
| Human Blood | 3.0 T | 3.47 ± 0.16 |[12] |
Note: Gadobutrol consistently shows significantly higher r1 relaxivity compared to other macrocyclic agents like gadoteridol (B1662839) and gadoterate (B1198928) across various field strengths.[12][13]
Table 3: Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
|---|---|---|
| Distribution | Rapidly into extracellular space | [9][14] |
| Protein Binding | Minimal/Negligible | [9][10] |
| Elimination Half-Life | ~1.8 hours | [4][14] |
| Route of Elimination | Renal (Glomerular Filtration) | [2][4] |
| Excretion Rate | >90% of dose within 12 hours | [4][14] |
| Metabolism | Not metabolized; excreted unchanged |[2][14] |
Application in Molecular Imaging: DCE-MRI
While Gadovist is an extracellular fluid space agent and does not target specific molecular markers, it is a cornerstone of Dynamic Contrast-Enhanced MRI (DCE-MRI). DCE-MRI is a functional imaging technique that provides quantitative insights into tissue microvasculature, which is often altered at a molecular level in disease.
By tracking the influx and efflux of Gadovist in a region of interest over time, pharmacokinetic models can be applied to calculate parameters that reflect underlying biology:
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Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space (EES). It is influenced by both blood flow and endothelial permeability. In tumors, high Ktrans often indicates neovascularization and leaky vessels.[15][16]
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Ve (EES Fractional Volume): Represents the volume of the extravascular extracellular space per unit volume of tissue.[15][16]
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Vp (Plasma Volume Fraction): Represents the volume of blood plasma per unit volume of tissue.
References
- 1. Gadobutrol - Wikipedia [en.wikipedia.org]
- 2. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bayer.com [bayer.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. researchgate.net [researchgate.net]
- 8. medicines.org.uk [medicines.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. Gadavist (gadobutrol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T | Semantic Scholar [semanticscholar.org]
- 14. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus gadobutrol in malignant lesions and background parenchymal enhancement - Chumsaengsri - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 16. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus gadobutrol in malignant lesions and background parenchymal enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
